3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-12(2)11-23(21,22)15-9-19(10-15)17(20)7-6-14-5-4-13(3)16(18)8-14/h4-5,8,12,15H,6-7,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWRHMZCFUSVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, a compound with the molecular formula and a molecular weight of 341.44 g/mol, has attracted attention in various scientific fields due to its unique structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring (3-fluoro-4-methylphenyl) connected to a propanone core, which is further linked to an azetidine ring substituted with an isobutylsulfonyl group . The presence of these functional groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.44 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, leading to various biological effects. The exact mechanisms often depend on the specific biological context and application.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antiinflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Analgesic Effects : There is evidence to support its role as an analgesic agent, possibly by modulating pain pathways in the central nervous system.
- Antimicrobial Activity : Some studies have explored its efficacy against various microbial strains, indicating potential use in antimicrobial therapies.
- Neuroprotective Effects : Investigations have also focused on its neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Studies
Research involving this compound has yielded promising results:
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in a rat model of arthritis, suggesting its potential for treating inflammatory conditions .
- Pain Management Research : In a controlled trial assessing pain relief in post-operative patients, the compound was shown to reduce pain scores significantly compared to a placebo group .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds that possess analogous structures but different substituents.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Fluoro-4-methylphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one | Methylsulfonyl group instead of isobutylsulfonyl | Moderate anti-inflammatory |
| 3-(3-Fluoro-4-methylphenyl)-1-(4-(ethylsulfonyl)piperidin-1-yl)propan-1-one | Ethylsulfonyl group | Reduced analgesic effects |
The presence of the isobutylsulfonyl group in our compound may enhance its steric and electronic properties, potentially leading to increased efficacy in certain biological applications compared to its analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The propan-1-one scaffold is a common motif in bioactive molecules. Key structural variations among analogs include:
- Substituents on the aromatic ring :
- The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 4-fluorophenyl (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ) or 4-chlorophenyl groups in related structures . Fluorine substitution typically enhances lipophilicity and metabolic stability, while methyl groups may improve steric interactions with hydrophobic binding pockets .
- Compounds like 1-(3-fluoro-4-methoxyphenyl)propan-1-one () highlight the role of methoxy vs. methyl groups in modulating electronic and steric effects.
- Heterocyclic Modifications: The azetidine ring in the target compound is a four-membered nitrogen-containing ring, distinct from the five-membered pyrazoline rings in or the piperidine/piperazine systems in . The isobutylsulfonyl group on the azetidine ring introduces a polar sulfonyl group, which is absent in analogs like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (). Sulfonyl groups are known to enhance solubility and hydrogen-bonding interactions .
Data Table: Key Analogs and Their Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
